N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide
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Overview
Description
N-(Cyanomethyl)-2-[(3-ethoxyspiro[34]octan-1-yl)-methylamino]acetamide is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide typically involves multiple steps:
Formation of the Spirocyclic Intermediate: The initial step involves the synthesis of the spirocyclic intermediate, 3-ethoxyspiro[3.4]octan-1-amine. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Cyanomethyl Group: The cyanomethyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of cyanomethylating agents such as cyanomethyl chloride in the presence of a base.
Amidation Reaction: The final step involves the amidation of the intermediate with 2-bromoacetamide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the cyanomethyl group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide or spirocyclic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used under appropriate conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, thioethers.
Scientific Research Applications
N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: The compound’s unique structure makes it a candidate for materials science research, particularly in the development of novel polymers.
Mechanism of Action
The mechanism by which N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes or receptors involved in neurological pathways. The spirocyclic structure allows for unique binding interactions, potentially leading to modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Ethoxyspiro[3.4]octan-1-amine: Shares the spirocyclic core but lacks the cyanomethyl and acetamide functionalities.
N-Methyl-3-ethoxyspiro[3.4]octan-1-amine: Similar structure but with a methyl group instead of the cyanomethyl group.
Uniqueness
N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide is unique due to the presence of both the cyanomethyl and acetamide groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
N-(cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2/c1-3-20-13-10-12(15(13)6-4-5-7-15)18(2)11-14(19)17-9-8-16/h12-13H,3-7,9-11H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUYEHSJODFITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCCC2)N(C)CC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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